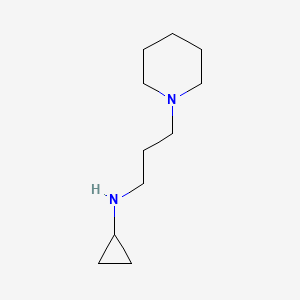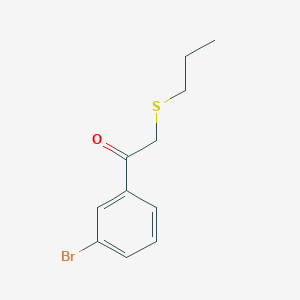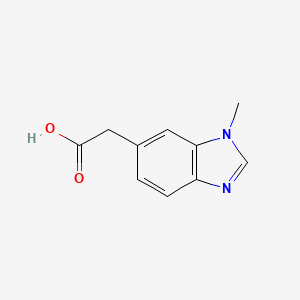
2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety. This can be achieved through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a suitable acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the acetic acid moiety, converting it to alcohol or aldehyde derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed:
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Alcohol or aldehyde derivatives of the acetic acid moiety.
Substitution Products: Various substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 2-(1H-benzimidazol-1-yl)acetic acid
- 2-(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
- Telmisartan
Comparison:
- 2-(1H-benzimidazol-1-yl)acetic acid: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
- 2-(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid: Contains a sulfanyl group, which can impart different chemical properties and potential applications.
- Telmisartan: A more complex molecule with additional functional groups, used as an antihypertensive agent.
The uniqueness of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid lies in its specific structure, which allows for unique interactions and applications compared to its analogs.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(3-methylbenzimidazol-5-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-8-3-2-7(4-9(8)12)5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14) |
InChI Key |
UYBNZEPYQJQLDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)
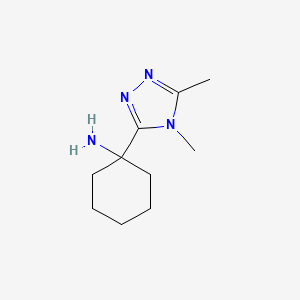
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)
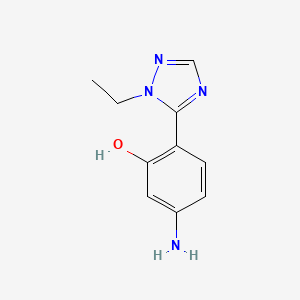
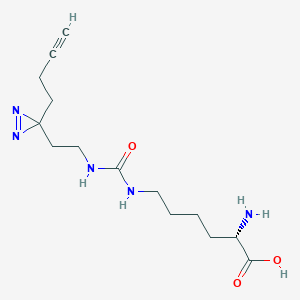
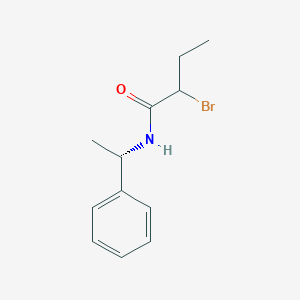
![6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13640787.png)

![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)
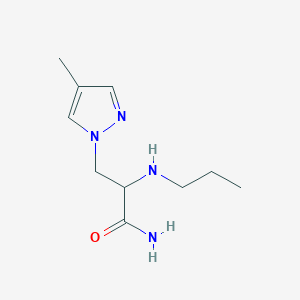
![5'-Iodospiro[cyclobutane-1,3'-indoline]](/img/structure/B13640819.png)
